molecular formula C5H10N2O2 B8379031 Methyl 2-(methylhydrazono)propionate

Methyl 2-(methylhydrazono)propionate

Cat. No.: B8379031
M. Wt: 130.15 g/mol
InChI Key: RIQOCZFRRISWTH-UHFFFAOYSA-N
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Description

Methyl 2-(methylhydrazono)propionate is a hydrazono derivative of propionic acid, characterized by a methyl ester group and a methyl-substituted hydrazone moiety at the α-position of the propionate backbone. Its molecular formula is C₅H₁₀N₂O₂, with a molecular weight of 130.15 g/mol (calculated from the acid form in ). While direct synthesis details are sparse in the provided literature, analogous compounds like ethyl 2-(arylhydrazono)propionates are synthesized via condensation reactions between arylhydrazines and carbonyl-containing precursors (e.g., mesoxalaldehyde or keto-esters) .

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

methyl 2-(methylhydrazinylidene)propanoate

InChI

InChI=1S/C5H10N2O2/c1-4(7-6-2)5(8)9-3/h6H,1-3H3

InChI Key

RIQOCZFRRISWTH-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Structural Variations: this compound is the simplest methyl ester in this group, while Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate incorporates additional functional groups (Cl, OMe) that enhance electrophilicity and reactivity . The 2-[(4-Methylbenzoyl)hydrazono]propionic acid monohydrate features a benzoyl group, increasing aromaticity and stability, as evidenced by its well-defined crystal structure .

Synthetic Routes: Most hydrazono derivatives are synthesized via hydrazine-carbonyl condensations. For example, ethyl 2-arylhydrazono-3-oxopropionates are prepared from mesoxalaldehyde and arylhydrazines , whereas this compound may follow a similar pathway using methylhydrazine and methyl pyruvate.

Reactivity and Applications: The chloro substituent in Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate facilitates nucleophilic substitution, making it valuable for constructing heterocycles in drug discovery . PTHP demonstrates chelation capabilities with transition metals, suggesting this compound could similarly act as a ligand in coordination chemistry .

Physical Properties: The crystalline nature of 2-[(4-Methylbenzoyl)hydrazono]propionic acid monohydrate contrasts with the liquid or low-melting-point esters (e.g., methyl propionate derivatives), highlighting the impact of aromatic substituents on solid-state behavior .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 2-(methylhydrazono)propionate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves condensation reactions between methylhydrazine and methyl propionate derivatives. For example, a two-step protocol (similar to EP 4374877 A2) uses methylhydrazine with brominated propionate esters under reflux in polar aprotic solvents like DMF or THF. Purity is ensured via HPLC (retention time ~0.96 minutes under SMD-TFA05 conditions) and LCMS analysis (m/z 414 [M+H]+ observed for analogous compounds) . Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the hydrazono product .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to identify hydrazone proton signals (δ 8–10 ppm) and confirm absence of competing tautomers. IR spectroscopy can detect C=N stretching (~1600 cm⁻¹) and ester carbonyl (~1720 cm⁻¹). X-ray crystallography is definitive for resolving regioselectivity conflicts, as seen in studies of ethyl 2-arylhydrazono-3-oxopropionates . For lab-scale analysis, compare experimental LCMS data with computational simulations (e.g., DFT-based m/z predictions) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N₂ or Ar) at –20°C in amber glass vials. Monitor stability via periodic HPLC checks. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the hydrazone bond. Degradation products (e.g., methyl propionate or methylhydrazine derivatives) can be identified using GC-MS .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to observe shifts in proton environments. For example, cooling to –40°C may freeze tautomeric states. Complement with computational modeling (DFT or MD simulations) to predict dominant conformers. Cross-validate with X-ray data, as demonstrated in Co(II) complex studies where hydrazone ligands exhibited fixed geometries .

Q. What strategies improve yields in the synthesis of metal complexes using this compound as a ligand?

  • Methodological Answer : Optimize ligand-to-metal ratios (typically 2:1 for octahedral complexes) and solvent polarity. For Co(II) complexes, ethanol/water mixtures under reflux enhance coordination efficiency. Monitor reaction progress via UV-Vis spectroscopy (e.g., d-d transitions at 500–600 nm) and confirm stoichiometry via elemental analysis. Chelation can be verified by comparing IR spectra before/after complexation (shift in C=N and C=O stretches) .

Q. How do pseudo-eutectic systems influence the reactivity of this compound in enzyme-catalyzed reactions?

  • Methodological Answer : Pseudo-eutectic systems (e.g., ionic liquid/organic solvent mixtures) enhance lipase activity by stabilizing the enzyme’s tertiary structure. For resolutions, use immobilized Candida antarctica lipase B in a 70:30 [BMIM][PF₆]/t-butanol system. This increases enantiomeric excess (e.g., >90% ee) and reduces solvent waste, as shown in analogous propionate resolutions . Kinetic studies (e.g., Michaelis-Menten plots) can quantify rate improvements.

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in biological activity data for hydrazono-propionate derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves. For cytotoxicity studies, use orthogonal methods (MTT assay + live/dead staining). If results conflict, check compound stability under assay conditions (e.g., pH 7.4 PBS vs. DMEM). Meta-analysis of structurally similar compounds (e.g., ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate) can identify trends in substituent effects .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS), highlighting nucleophilic attack sites (e.g., the hydrazone nitrogen). Compare with experimental kinetic data (e.g., second-order rate constants in SN2 reactions). Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzyme active sites, to rationalize inhibitory effects .

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